Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823920-22-4
VCID: VC2897623
InChI: InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-7-8(10)11-3-4-13(7)12-6/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=NN2C=CN=C(C2=C1)Cl
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol

Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate

CAS No.: 1823920-22-4

Cat. No.: VC2897623

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate - 1823920-22-4

Specification

CAS No. 1823920-22-4
Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
IUPAC Name ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-7-8(10)11-3-4-13(7)12-6/h3-5H,2H2,1H3
Standard InChI Key RVDVBMQMOLVNCJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2C=CN=C(C2=C1)Cl
Canonical SMILES CCOC(=O)C1=NN2C=CN=C(C2=C1)Cl

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate comprises a fused bicyclic system with distinctive structural elements:

  • A pyrazolo[1,5-a]pyrazine core structure (bicyclic system)

  • A chlorine substituent at the 4-position

  • An ethyl carboxylate group at the 2-position

  • Multiple nitrogen atoms in the heterocyclic framework, contributing to its electronic properties

Physical and Chemical Properties

Based on structural analogues examined in related research, Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate likely exhibits properties similar to other pyrazolo-fused heterocycles:

  • Appearance as a crystalline solid at room temperature

  • Moderate to good solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide

  • Limited solubility in water and highly polar solvents

  • Stability under standard laboratory conditions

  • Potential for hydrogen bonding interactions due to the nitrogen atoms and carboxylate functionality

Infrared Spectroscopy

The compound would likely show characteristic absorbance bands for:

  • Ester carbonyl group (approximately 1700-1720 cm⁻¹)

  • Carbon-chlorine stretching (typically 750-850 cm⁻¹)

  • Aromatic and heterocyclic ring vibrations (1400-1600 cm⁻¹)

Nuclear Magnetic Resonance Spectroscopy

Based on related compounds, the following signals would be expected:

  • ¹H NMR: Signals for the ethyl group (triplet at approximately δ 1.30 ppm for CH₃ and quartet at approximately δ 4.25-4.30 ppm for CH₂), along with aromatic protons from the heterocyclic system

  • ¹³C NMR: Signals for the ester carbonyl carbon (approximately δ 160-165 ppm), aromatic/heterocyclic carbons (δ 100-155 ppm), and ethyl group carbons (approximately δ 13-14 and 59-60 ppm)

Synthetic Approaches

General Synthetic Strategies

Cross-Dehydrogenative Coupling Method

One promising approach for synthesizing pyrazolo[1,5-a] heterocycles involves cross-dehydrogenative coupling (CDC) reactions between nitrogen-containing heterocycles and β-dicarbonyl compounds. The search results describe an efficient method for synthesizing pyrazolo[1,5-a]pyridines through the reaction of N-amino-2-iminopyridine derivatives with β-ketoesters or β-diketones .

Table 1: Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis via Cross-Dehydrogenative Coupling

EntryAcid Catalyst (equivalents)AtmosphereYield (%)
1Acetic acid (2)Air34
2Acetic acid (4)Air52
3Acetic acid (6)Air74
4Acetic acid (6)Oxygen94
5Acetic acid (6)Argon6
6p-Toluenesulfonic acid (1)Oxygen39
7p-Toluenesulfonic acid (2)Oxygen41
8Trifluoroacetic acid (1)Oxygen48
9Trifluoroacetic acid (2)Oxygen55

This method could potentially be adapted for the synthesis of pyrazolo[1,5-a]pyrazine derivatives by using appropriate pyrazine-based starting materials. The data clearly demonstrates the critical importance of both acid catalyst loading and reaction atmosphere, with optimal results achieved using 6 equivalents of acetic acid under an oxygen atmosphere .

Alternative Synthetic Routes

The search results mention several other approaches for synthesizing pyrazolo[1,5-a] heterocycles that might be adapted for the target compound:

  • Intermolecular [3 + 2] cycloaddition reactions involving N-iminopyridinium ylides with alkenes or alkynes as dipolarophiles

  • Intramolecular cyclizations of transient nitrenes

  • Cyclization reactions of ethynylpyridines

These approaches would require modification to accommodate the pyrazine ring system instead of the pyridine system described in the search results, but they represent viable synthetic strategies that could be developed for the specific synthesis of Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate.

Reaction Optimization

The search results provide valuable insights into reaction optimization for pyrazolo[1,5-a] heterocycles. Key findings include:

  • The type and quantity of acid catalyst significantly impact reaction yield, with 6 equivalents of acetic acid providing optimal results for related compounds

  • The reaction atmosphere plays a crucial role, with oxygen providing superior results (94% yield) compared to air (74% yield) or inert atmospheres (6% yield)

  • Strong Brønsted acids like p-toluenesulfonic acid and trifluoroacetic acid were found to be less effective than acetic acid for these transformations

These optimization parameters would likely be relevant to the synthesis of the target compound as well.

Proposed Reaction Mechanism

  • Acid-catalyzed activation of the N-amino-2-iminopyridine (or analogous pyrazine derivative) for nucleophilic addition of the enol form of β-dicarbonyl compounds

  • Oxidative dehydrogenation via reaction with molecular oxygen

  • Cyclization and subsequent dehydration to form the final product

This mechanistic understanding could inform approaches to synthesizing Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate, with appropriate modifications to account for the pyrazine ring system.

Spectroscopic Characterization

Spectral Data Analysis

Table 2: Spectroscopic Data of Related Pyrazolo[1,5-a]pyridine Derivatives

CompoundIR (cm⁻¹)¹H NMR Key Signals (ppm)¹³C NMR Key Signals (ppm)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a)3325 (NH₂), 2216 (CN), 1701 (CO)1.32 (t, J=7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J=7.2 Hz, 2H)13.6, 13.7, 59.0, 162.4
7-Amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4b)3323 (NH₂), 2216 (CN), 1703 (CO)1.29 (t, J=7.2 Hz, 3H), 2.38 (s, 3H), 2.58 (s, 3H), 4.25 (q, J=7.2 Hz, 2H)14.2, 14.3, 20.8, 59.5, 162.9
7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4c)3313 (NH₂), 2218 (CN), 1699 (CO)1.30 (t, J=7.2 Hz, 3H), 2.58 (s, 3H), 3.84 (s, 3H), 4.26 (q, J=7.2 Hz, 2H)14.2, 14.3, 55.3, 59.5, 162.9
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4d)3317 (NH₂), 2216 (CN), 1709 (CO)1.29 (t, J=7.2 Hz, 3H), 2.59 (s, 3H), 4.26 (q, J=7.2 Hz, 2H)14.25, 14.28, 59.6, 162.9

The spectroscopic data of these related compounds provides valuable reference points for predicting the spectral characteristics of Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate. While the pyrazine-based compound would have distinct differences due to its different heterocyclic core, the ethyl carboxylate and chloro substituents would likely show similar spectroscopic features .

Mass Spectrometry

Mass spectrometric analysis of the target compound would be expected to show a molecular ion peak corresponding to its molecular formula, with characteristic isotope patterns reflecting the presence of chlorine. The related compounds in the search results show clear molecular ion peaks in their mass spectra, which were confirmed by high-resolution mass spectrometry .

Synthetic ApproachStarting MaterialsAdvantagesLimitationsReference
Cross-dehydrogenative couplingN-amino-2-iminopyridines and β-dicarbonyl compoundsHigh yields (up to 94%), straightforward conditionsRequires oxygen atmosphere, high temperature (130°C)
[3+2] CycloadditionN-iminopyridinium ylides and alkenes/alkynesAllows diverse functionalization patternsMay require specialized reagents
Nitrene cyclizationAppropriate nitrene precursorsEnables access to specific substitution patternsPotentially hazardous intermediates
Cyclization of ethynylpyridinesEthynylpyridine derivativesRegioselective cyclizationLimited substrate scope

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